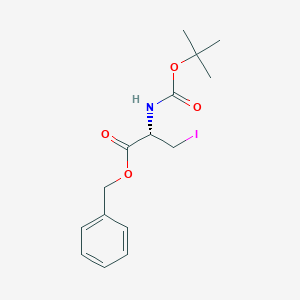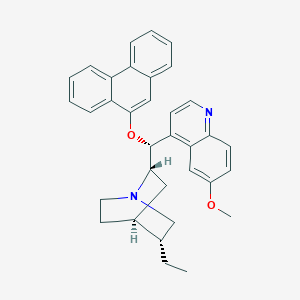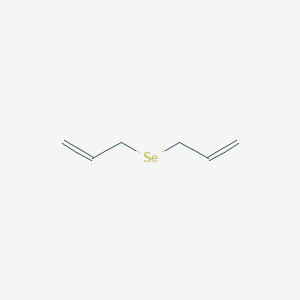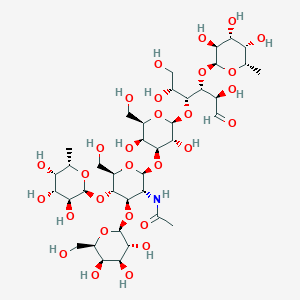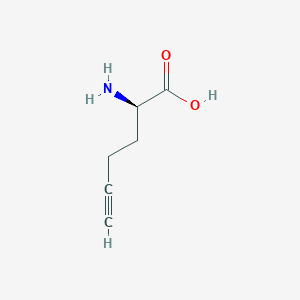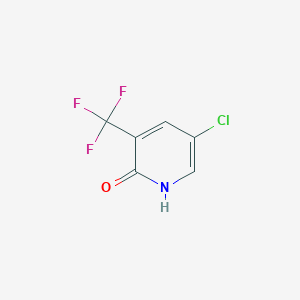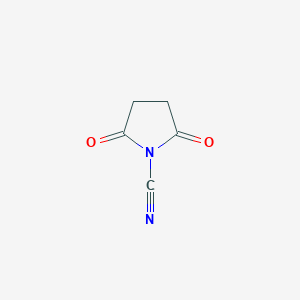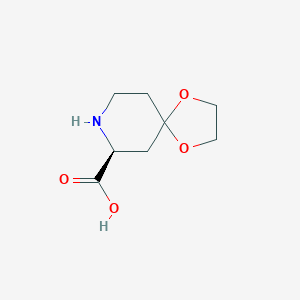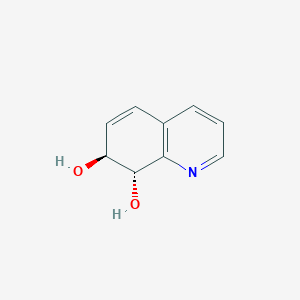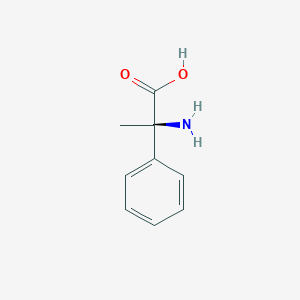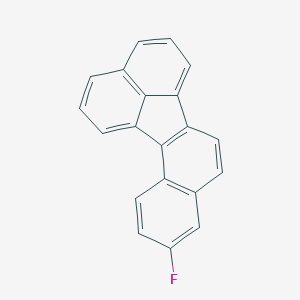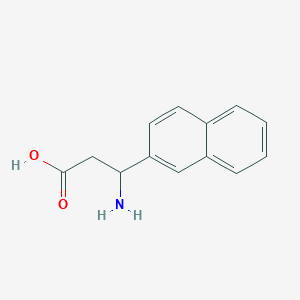
Bruceine I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceine I is a natural compound that is derived from the seeds of the plant Brucea javanica. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including cancer, malaria, and inflammation. In recent years, Bruceine I has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Bruceine I is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Bruceine I also has antimalarial properties by inhibiting the growth and replication of the malaria parasite. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Bruceine I has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and proteasome, which are involved in cancer cell growth and proliferation. Bruceine I also has antioxidant properties and can scavenge free radicals, which can cause cellular damage. In addition, it has been found to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bruceine I in lab experiments is that it is a natural compound and has low toxicity compared to synthetic drugs. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Bruceine I is not fully understood, which can make it challenging to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on Bruceine I. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action of Bruceine I and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, Bruceine I is a natural compound that has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases. It has been extensively studied for its anticancer, antimalarial, anti-inflammatory, and antiviral properties. Bruceine I has several biochemical and physiological effects, including inhibiting the activity of various enzymes and regulating the activity of immune cells. While there are advantages and limitations to using Bruceine I in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of Bruceine I involves the extraction of the compound from the seeds of Brucea javanica. The seeds are first crushed and then extracted with a solvent such as ethanol or methanol. The resulting extract is then purified using various techniques such as chromatography or crystallization. The final product is a white crystalline powder that is highly pure and has a melting point of around 220-225°C.
Aplicaciones Científicas De Investigación
Bruceine I has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antimalarial, anti-inflammatory, and antiviral properties. In addition, Bruceine I has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
130705-31-6 |
|---|---|
Nombre del producto |
Bruceine I |
Fórmula molecular |
C22H28O9 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1 |
Clave InChI |
CMVMKMSNNMBUMZ-UTQVZMMYSA-N |
SMILES isomérico |
CCOC(=O)[C@@]12[C@@H]3CC(=O)O[C@H]4[C@]3(CO1)[C@H]([C@H]([C@@H]2O)O)[C@]5(CC(=O)C(=C([C@@H]5C4)C)O)C |
SMILES |
CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
SMILES canónico |
CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
Sinónimos |
bruceine I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




